molecular formula C11H14N2O B088995 (1-propyl-1H-benzimidazol-2-yl)methanol CAS No. 332899-55-5

(1-propyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B088995
CAS No.: 332899-55-5
M. Wt: 190.24 g/mol
InChI Key: URDDBBVSKFVSAT-UHFFFAOYSA-N
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Description

(1-propyl-1H-benzimidazol-2-yl)methanol is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Advancements in Benzimidazole Derivatives and Metal Complexes Synthesis A swift one-pot solvent-free synthesis method for three benzimidazole derivatives has been developed, showcasing the potential for rapid and green synthesis protocols. These derivatives have been further utilized to form complexes with transition metals, hinting at their utility in catalysis and material science (Taj et al., 2020).

Chemical Properties and Reactions

Investigating Ligand-Induced Diversification The synthesis and analysis of compounds using benzimidazol-2-yl-methanol as a ligand have led to the discovery of mononuclear and tetranuclear compounds, shedding light on the steric hindrance and spatial arrangements affecting molecular assemblies. This has implications for designing metal-organic frameworks and understanding magnetic properties (Yang et al., 2014).

Chemoselective Reduction in Organic Synthesis The compound has been used in chemoselective reduction reactions, showcasing its utility in synthetic organic chemistry. Understanding the reactivity and selectivity of such compounds can lead to the development of more efficient synthetic routes for complex molecules (Sadhu et al., 2016).

Material Science and Nanotechnology

Development of Oligobenzimidazoles The synthesis of oligobenzimidazoles using benzimidazole derivatives highlights their potential in material science. These oligomers have been studied for their electrochemical, electrical, optical, thermal, and rectification properties, indicating their suitability for use in electronic devices and nanotechnology (Anand & Muthusamy, 2018).

Properties

IUPAC Name

(1-propylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h3-6,14H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDDBBVSKFVSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354122
Record name (1-propyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332899-55-5
Record name (1-propyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.